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molecular formula C11H12OS B8739547 1-(4-Cyclopropylsulfanylphenyl)ethanone CAS No. 918967-33-6

1-(4-Cyclopropylsulfanylphenyl)ethanone

Cat. No. B8739547
M. Wt: 192.28 g/mol
InChI Key: IXCYVKHRSWQORD-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

To dichloromethane (6.7 mL), acetyl chloride (189 μL, 2.66 mmol) and alminium chloride (267 mg, 2.0 mmol) were added sequentially at 0° C., and the mixture was stirred at 0° C. for 10 minutes. Then, a solution of cyclopropyl(phenyl)sulfane (200 mg, 1.33 mmol) in dichloromethane (890 μL) was added, and stirred at 0° C. for 0.5 hours. The reaction solution was added 5% aqueous solution of hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and 1-(4-(cyclopropylthio)phenyl)ethanone (181 mg (yield 71%)) was obtained as a colorless oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
890 μL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
189 μL
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
6.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[CH:6]1([S:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7]1.Cl>ClCCl>[CH:6]1([S:9][C:10]2[CH:15]=[CH:14][C:13]([C:1](=[O:3])[CH3:2])=[CH:12][CH:11]=2)[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)SC1=CC=CC=C1
Name
Quantity
890 μL
Type
solvent
Smiles
ClCCl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
189 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
267 mg
Type
reactant
Smiles
[Cl-]
Name
Quantity
6.7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 0.5 hours
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)SC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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